Cas no 720696-71-9 (3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde)

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde structure
720696-71-9 structure
Product Name:3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No:720696-71-9
MF:C12H12N2O
MW:200.236482620239
MDL:MFCD08059872
CID:1075297
PubChem ID:4715006
Update Time:2025-04-20

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde
    • AC1NFWGU
    • AG-G-83232
    • Ambcb4012160
    • BBL022286
    • CTK5D5492
    • MolPort-003-839-692
    • STK895513
    • 5-(2,5-Dimethyl-phenyl)-1H-pyrazole-4-carba ldehyde
    • BB 0249054
    • AKOS000112303
    • BS-36183
    • CS-0374065
    • DTXSID90405808
    • 720696-71-9
    • CHEMBRDG-BB 4012160
    • MFCD08059872
    • Z362114532
    • 5-(2,5-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
    • EN300-6501661
    • AKOS016343334
    • ALBB-020339
    • 3-(2,5-Dimethylphenyl)-1h-pyrazole-4-carboxaldehyde
    • G45120
    • 1H-pyrazole-4-carboxaldehyde, 3-(2,5-dimethylphenyl)-
    • DB-193174
    • MDL: MFCD08059872
    • Inchi: 1S/C12H12N2O/c1-8-3-4-9(2)11(5-8)12-10(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
    • InChI Key: VAZHRVTXGPCPLL-UHFFFAOYSA-N
    • SMILES: O=CC1C=NNC=1C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 200.094963011g/mol
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 45.8Ų

3-(2,5-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

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